molecular formula C10H17NS B12104384 3,3-Dimethyl-1-(3-thienyl)butylamine

3,3-Dimethyl-1-(3-thienyl)butylamine

Cat. No.: B12104384
M. Wt: 183.32 g/mol
InChI Key: JFCUVOSZEMBREI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-thienyl)butylamine typically involves the reaction of 3-thiophenemethanamine with 3,3-dimethylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available raw materials and standard organic synthesis techniques. The process may include steps such as distillation and purification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-thienyl)butylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .

Scientific Research Applications

3,3-Dimethyl-1-(3-thienyl)butylamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-thienyl)butylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group play crucial roles in its biological activity. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(3-thienyl)butylamine is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

3,3-dimethyl-1-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C10H17NS/c1-10(2,3)6-9(11)8-4-5-12-7-8/h4-5,7,9H,6,11H2,1-3H3

InChI Key

JFCUVOSZEMBREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CSC=C1)N

Origin of Product

United States

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